methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 3, and a methyl ester (-COOCH₃) at position 5 of the pyrazole ring. This compound is a versatile intermediate in medicinal and agrochemical research due to its structural features:
- Bromine: Facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) for further functionalization .
- Trifluoromethyl: Enhances metabolic stability, lipophilicity, and bioavailability .
- Methyl Ester: Acts as a protecting group for carboxylic acids, enabling controlled hydrolysis to carboxylic acids in drug development .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c1-14-5(13)3-2(7)4(12-11-3)6(8,9)10/h1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNAAWVCLXVQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103703-44-0 | |
| Record name | methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromine: Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Esterification: The carboxylate group is introduced through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated or defluorinated compounds.
Coupling Products: Biaryl or heteroaryl derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is recognized for its potential pharmacological properties. Compounds containing pyrazole moieties have been associated with diverse biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives are often evaluated for their effectiveness against various bacterial and fungal strains. Studies suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy.
- Anti-inflammatory Properties : Research indicates that certain pyrazole derivatives exhibit anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs.
- Anticancer Activity : Some studies have explored the potential of pyrazole derivatives as anticancer agents, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Agrochemical Applications
The compound is also explored in the field of agrochemistry, where its structural characteristics contribute to its effectiveness as a pesticide or herbicide. The following applications are noteworthy:
- Herbicidal Activity : Research has shown that pyrazole derivatives can act as herbicides, effectively controlling weed populations while minimizing damage to crops.
- Insecticidal Properties : The compound's unique structure may confer insecticidal properties, making it a candidate for the development of new insecticides that target specific pest species.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic reactions. Notable synthetic methods include:
- Regioselective Synthesis : A practical method has been developed for synthesizing regioisomeric mixtures of pyrazoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This method allows for high yields and efficient separation based on boiling point and pressure diagrams .
- Functionalization : The introduction of various functional groups at different positions on the pyrazole ring can be achieved through bromination and lithiation reactions, expanding the compound's utility in creating more complex molecules .
Interaction Studies
Interaction studies involving this compound focus on its binding interactions with biological targets. Techniques employed in these studies include:
- Molecular Docking : This computational method predicts how the compound interacts with specific proteins or enzymes, providing insights into its potential therapeutic applications.
- Binding Affinity Measurements : Experimental techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are used to quantify binding interactions, which are crucial for drug design.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with structurally related pyrazole derivatives:
Key Comparative Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl group (-CF₃) in the target compound increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to methoxyphenyl (-OCH₃) or phenyl analogs .
- Fluorophenyl substituents (e.g., in 4k) balance lipophilicity and polarity, whereas -CF₃ significantly boosts metabolic resistance .
Ester vs. Carbohydrazide Functionalization :
- Synthetic Flexibility: Bromine at position 4 allows diversification via cross-coupling. For example, highlights optimized Sonogashira coupling for trifluoromethyl-containing pyrazoles, achieving high yields under mild conditions .
Biological Activity :
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
Methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its significant biological activity.
- Molecular Formula : C6H4BrF3N2O2
- Molecular Weight : 273.01 g/mol
- IUPAC Name : this compound
- CAS Number : 2103703-44-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Bromination : The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS).
- Introduction of the Trifluoromethyl Group : This is done via nucleophilic substitution with trifluoromethyl iodide.
- Esterification : The carboxylate group is introduced through esterification with methanol in the presence of an acid catalyst .
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects, which are crucial for treating various inflammatory diseases. Pyrazoles can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound exhibited IC50 values ranging from 2.43 to 14.65 μM, indicating its effectiveness as a potential anticancer agent .
The mechanism behind its anticancer activity may involve the inhibition of microtubule assembly, leading to apoptosis in cancer cells. Studies have shown that this compound enhances caspase-3 activity, a critical marker for apoptosis, confirming its role as an apoptosis-inducing agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 4-chloro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Chloro Compound | Moderate antimicrobial activity | Chlorine atom instead of bromine |
| Methyl 4-fluoro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Fluoro Compound | Lower anticancer activity | Fluorine atom instead of bromine |
| Methyl 4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Iodo Compound | Similar activity profile | Iodine atom increases steric hindrance |
The presence of the bromine atom in this compound enhances its reactivity and biological activity compared to its chloro and fluoro counterparts.
Q & A
Q. What are the optimal synthetic routes for methyl 4-bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via sequential halogenation and functionalization. A two-step approach involves:
Halogenation : Reacting a trifluoromethyl-substituted pyrazole precursor with bromine sources (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to achieve regioselective bromination at the 4-position .
Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or coupling reactions. For example, using methyl chloroformate in the presence of a base (e.g., K₂CO₃) in anhydrous THF .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Vary catalysts (e.g., Pd-based catalysts for coupling steps) and solvents (DMF vs. THF) to improve yields.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and bromine’s deshielding effects are diagnostic .
- X-ray Crystallography : Resolve regiochemical ambiguities in the pyrazole ring, particularly confirming bromine placement at C4 .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~317.96 for C₇H₆BrF₃N₂O₂) and isotopic patterns for bromine .
Q. How can researchers address contradictions in reported solubility and stability data for this compound?
Methodological Answer:
- Solubility Testing : Perform systematic solubility studies in DMSO, methanol, and chloroform at varying temperatures. For example, reports slight solubility in chloroform, while other sources lack data.
- Stability Analysis : Conduct accelerated degradation studies under UV light, humidity, and oxidative conditions (e.g., H₂O₂) to identify degradation pathways .
- Purification Protocols : Use column chromatography (silica gel, hexane/EtOAc) to isolate pure batches and compare stability .
Advanced Research Questions
Q. What strategies mitigate challenges in achieving regioselectivity during bromination of the pyrazole core?
Methodological Answer:
- Electronic Effects : The electron-withdrawing trifluoromethyl group at C3 directs bromination to the C4 position. DFT calculations can predict electrophilic aromatic substitution sites .
- Steric Control : Use bulky directing groups (e.g., tert-butyl) to block undesired positions temporarily.
- Catalytic Systems : Explore Pd-mediated C–H activation for selective bromination .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Q. What computational tools can predict the compound’s bioactivity or interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or kinases). The trifluoromethyl group may enhance binding via hydrophobic interactions .
- QSAR Modeling : Train models on pyrazole derivatives with known IC₅₀ values to predict antifungal or antibacterial activity .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for agrochemical applications?
Methodological Answer:
- Core Modifications : Replace bromine with chlorine or iodine to assess halogen-dependent bioactivity .
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid and test solubility/activity changes .
- Heterocycle Fusion : Attach thiazole or oxazole rings to enhance photostability for field applications .
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and environmental impact?
Methodological Answer:
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values. Compare with ’s limited toxicity data.
- Ecotoxicity : Perform algal growth inhibition tests (OECD 201) and Daphnia magna mortality assays to assess environmental risks .
Q. How can scale-up challenges (e.g., low yields, purity) be addressed for industrial research?
Methodological Answer:
- Continuous Flow Synthesis : Improve mixing and heat transfer for bromination steps, reducing reaction time from hours to minutes .
- Crystallization Optimization : Use anti-solvent (e.g., hexane) addition to enhance purity >98% .
Data Gaps and Future Directions
What are the unresolved mechanistic questions regarding this compound’s degradation under UV exposure?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV-A/B light and analyze degradation products via LC-MS. Prioritize identifying brominated byproducts .
- Radical Trapping : Add TEMPO to quench free radicals and determine if degradation proceeds via radical pathways .
Q. How can isotopic labeling (e.g., ¹³C or ¹⁹F) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis of ¹³C-Labeled Ester : Use ¹³C-enriched methyl chloroformate to track ester hydrolysis in hepatic microsomal assays .
- ¹⁹F NMR Monitoring : Observe trifluoromethyl group stability in biological matrices (e.g., plasma) to assess metabolic liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
